molecular formula C8H7ClN2 B15203046 6-Chloro-5-methylimidazo[1,2-a]pyridine

6-Chloro-5-methylimidazo[1,2-a]pyridine

Cat. No.: B15203046
M. Wt: 166.61 g/mol
InChI Key: GAIKCNAPPLLZBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: 6-Chloro-5-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,2-a]pyridine derivatives .

Comparison with Similar Compounds

  • 2-Ethyl-6-chloroimidazo[1,2-a]pyridine
  • 5-Methylimidazo[1,2-a]pyridine
  • 6-Chloroimidazo[1,2-a]pyridine

Comparison: 6-Chloro-5-methylimidazo[1,2-a]pyridine stands out due to its unique combination of a chlorine atom at the 6-position and a methyl group at the 5-position. This specific substitution pattern enhances its biological activity and allows for further functionalization . Compared to other similar compounds, it exhibits improved potency and stability, making it a valuable candidate for drug development .

Properties

IUPAC Name

6-chloro-5-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-6-7(9)2-3-8-10-4-5-11(6)8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIKCNAPPLLZBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=NC=CN12)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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